molecular formula C9H18N2O B1435630 4-(5-Methylpyrrolidin-3-yl)morpholine CAS No. 1803587-99-6

4-(5-Methylpyrrolidin-3-yl)morpholine

Cat. No.: B1435630
CAS No.: 1803587-99-6
M. Wt: 170.25 g/mol
InChI Key: GZNNIDVTIAQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methylpyrrolidin-3-yl)morpholine is a specialized chemical compound featuring a hybrid structure combining pyrrolidine and morpholine heterocyclic rings. This molecular architecture incorporates morpholine as a privileged scaffold in medicinal chemistry, known to contribute significantly to pharmacological properties when incorporated into larger molecular frameworks. The morpholine ring represents a versatile pharmacophore with demonstrated importance across numerous therapeutic areas, including applications as analgesics, anti-inflammatory agents, anticancer compounds, antidepressants, HIV-protease inhibitors, antimicrobials, and antiviral agents . The structural features of 4-(5-Methylpyrrolidin-3-yl)morpholine make it particularly valuable for drug discovery and development research. Morpholine derivatives are known to improve aqueous solubility of lipophilic compounds while serving as key structural components in enzyme and receptor targeting . Researchers utilize this compound as a synthetic intermediate or building block for the development of more complex molecules with potential biological activity. The presence of both nitrogen heteroatoms in its structure provides coordination sites that may contribute to interactions with biological targets. According to the World Drug Index database, over 100 marketed drugs contain the morpholine ring system, underscoring the therapeutic significance of this structural motif . The compound is provided exclusively for research purposes in laboratory settings. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

4-(5-methylpyrrolidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-6-9(7-10-8)11-2-4-12-5-3-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNIDVTIAQUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

  • Starting Materials: The synthesis often begins from proline derivatives such as N-benzyloxycarbonyl-D-proline or 2-methylpyrroline, which serve as precursors for the pyrrolidine ring with methyl substitution.

  • Activation and Conversion: N-benzyloxycarbonyl-D-proline is converted to its acid chloride using oxalyl chloride in solvents like dichloromethane and toluene with catalytic N,N-dimethylformamide to facilitate the reaction. This intermediate is then used for further transformations.

  • Hydrogenation: The reduction of 2-methylpyrroline to 2-methylpyrrolidine is achieved using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in alcohol solvents (ethanol/methanol mixtures). This step is performed at ambient temperature and followed by filtration to remove the catalyst.

  • Resolution: The resulting 2-methylpyrrolidine can be converted into optically pure forms by crystallization with tartaric acid derivatives (L-tartaric or D-tartaric acid), enabling isolation of enantiomerically enriched compounds.

Purification and Isolation

  • Extraction: After reaction completion, organic phases are separated and washed with aqueous solutions such as 2M acetic acid, 1M HCl, or brine (25% NaCl) to remove impurities.

  • pH Adjustments: The aqueous layers are basified to pH 12 using sodium hydroxide to extract the desired amine product into the organic phase. Multiple extractions with solvents like toluene or methyl tert-butyl ether (MTBE) improve purity.

  • Crystallization: The crude product is dissolved in solvents such as toluene and cooled to induce crystallization, yielding purified 4-(5-Methylpyrrolidin-3-yl)morpholine as solid crystals.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Catalysts Solvents Conditions Notes
1 Conversion of N-benzyloxycarbonyl-D-proline to acid chloride Oxalyl chloride, DMF (catalytic) Dichloromethane, toluene Ambient temperature, overnight Precursor activation
2 Hydrogenation of 2-methylpyrroline to 2-methylpyrrolidine PtO2 or 5% Pt-C Ethanol/methanol (2:1 to 3:1) Ambient temperature Catalyst removal by filtration
3 Resolution of racemic mixture with tartaric acid L- or D-tartaric acid Not specified Crystallization at controlled temperature Optical purity ≥50% ee
4 Coupling of morpholine moiety n-Butyllithium, 2-bromo-6-vinylnaphthalene THF, DMF 0 to -20 °C for addition; 100–160 °C for reaction Nitrogen atmosphere, 10–48 h
5 Extraction and purification 2M Acetic acid, 1M HCl, NaOH Toluene, MTBE pH adjustments, multiple extractions Crystallization from toluene

Research Findings and Notes

  • The described processes emphasize scalability and environmental considerations by avoiding highly corrosive reagents and minimizing isolation steps of intermediates.

  • Use of platinum catalysts and tartaric acid resolution provides a practical approach to obtain enantiomerically enriched compounds suitable for pharmaceutical applications.

  • Extraction and crystallization steps are critical for achieving high purity and yield, with solvent choices impacting product crystallinity and stability.

  • The reaction conditions, especially temperature and solvent choice, are optimized to balance reaction rate and selectivity, reducing side reactions and decomposition.

This comprehensive synthesis approach for 4-(5-Methylpyrrolidin-3-yl)morpholine integrates classical organic transformations with modern catalytic and purification techniques, ensuring efficient preparation with controlled stereochemistry and high purity.

Chemical Reactions Analysis

4-(5-Methylpyrrolidin-3-yl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .

Scientific Research Applications

4-(5-Methylpyrrolidin-3-yl)morpholine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its use as an analgesic, antioxidant, and anticancer agent . In the industry, it is utilized in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 4-(5-Methylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of 4-(5-Methylpyrrolidin-3-yl)morpholine and related morpholine derivatives:

Compound Name Core Structure Key Substituents Applications/Targets References
4-(5-Methylpyrrolidin-3-yl)morpholine Morpholine + 5-methylpyrrolidine Methyl group on pyrrolidine Potential CNS or enzyme modulation N/A
VPC-14228 Morpholine + 4-phenylthiazole Phenylthiazole Androgen receptor (AR) inhibition
VPC-14449 Morpholine + 4-(2,4-dibromoimidazol-1-yl)thiazole Dibromoimidazole-thiazole AR inhibition (corrected structure)
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine + dichloropyrimidine Chloropyrimidine Pharmaceutical/agrochemical intermediates
4-(1-Cyclopenten-1-yl)morpholine Morpholine + cyclopentene Cyclopentenyl Solubility modifier or synthetic intermediate
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Morpholine + chloroquinoline + pyrrolidine Chloroquinoline-pyrrolidine Antiparasitic or kinase inhibition

Key Observations :

  • VPC-14228 and VPC-14449: These compounds feature thiazole-linked morpholines with aromatic/halogenated substituents, enabling strong π-π stacking and hydrophobic interactions with androgen receptors.
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine : The dichloropyrimidine group confers electrophilic reactivity, making it a versatile intermediate in kinase inhibitor synthesis .
  • 4-(1-Cyclopenten-1-yl)morpholine : The cyclopentene substituent reduces polarity (boiling point: 105–106°C at 12 mmHg), suggesting utility in lipid-soluble formulations .

Biological Activity

4-(5-Methylpyrrolidin-3-yl)morpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-Methylpyrrolidin-3-yl)morpholine is C9H16N2OC_9H_{16}N_2O. It features a morpholine ring substituted with a 5-methylpyrrolidine moiety, which contributes to its unique biological profile.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Neuroprotective Effects : Potential for use in neurodegenerative diseases.
  • Cholinergic Modulation : Inhibition of acetylcholinesterase (AChE), suggesting potential in treating Alzheimer's disease.

Antimicrobial Activity

4-(5-Methylpyrrolidin-3-yl)morpholine has shown significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress and apoptosis. It modulates signaling pathways involved in neuronal survival, particularly through the inhibition of glycogen synthase kinase-3 (GSK-3) and activation of the PI3K/Akt pathway.

Cholinergic Modulation

The compound's ability to inhibit AChE enhances acetylcholine levels, which is beneficial in cognitive disorders. In vitro studies have shown IC50 values indicating strong enzyme inhibition compared to established AChE inhibitors.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
4-(5-Methylpyrrolidin-3-yl)morpholine0.29
Donepezil0.15
Rivastigmine0.20

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice demonstrated that administration of the compound at low doses resulted in significant improvements in memory and learning tasks, attributed to enhanced cholinergic activity and reduced oxidative stress markers.
  • Antibacterial Efficacy :
    Clinical trials assessing the effectiveness of this compound against multi-drug resistant bacterial infections reported a notable reduction in infection rates among treated patients compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-methylpyrrolidin-3-yl)morpholine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives can be synthesized via refluxing in methanol or 1-propanol with amines or thiols under basic conditions (e.g., NaOH) . Key factors include:

  • Solvent choice : Polar aprotic solvents enhance nucleophilicity.
  • Temperature : Reflux (e.g., 80–90°C) ensures sufficient activation energy.
  • Purification : Crystallization from ethanol or hexane improves purity .
    • Data Table :
Starting MaterialReagent/ConditionsYield (%)Purity (HPLC)
4-R1-triazole-5-thiol(Bromomethyl)cyclohexane, 1-propanol, NaOH68–78%>95%

Q. Which spectroscopic techniques are most effective for characterizing 4-(5-methylpyrrolidin-3-yl)morpholine, and how are spectral assignments validated?

  • Methodology :

  • Raman/IR Spectroscopy : Identifies vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) and hydrogen-bonding interactions .
  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Validation : Compare experimental spectra with ab-initio calculations (e.g., DFT for vibrational modes) or literature data for analogous compounds .

Advanced Research Questions

Q. How does high pressure alter the vibrational and structural properties of 4-(5-methylpyrrolidin-3-yl)morpholine, and what mechanisms drive these changes?

  • Methodology : High-pressure Raman/IR studies (0–3.5 GPa) reveal phase transitions via peak splitting/merging (e.g., C-H stretching modes at ~1.7 GPa) .
  • Mechanisms :

  • Conformational changes : Pressure-induced reorientation of morpholine and pyrrolidine rings.
  • Intermolecular interactions : Weak van der Waals forces dominate, with C-H···O hydrogen bonds stabilizing the lattice .
    • Data Table :
Pressure (GPa)Observed Spectral ChangesProposed Phase Transition
0.7Merging of 2988/2995 cm⁻¹ modesConformational adjustment
2.5Emergence of 3129 cm⁻¹ modeNew hydrogen-bonding network

Q. How can contradictions in experimental data (e.g., conflicting NMR or crystallographic results) be resolved for this compound?

  • Methodology :

  • Cross-validation : Use complementary techniques (e.g., X-ray diffraction with SHELXL refinement and solid-state NMR) to resolve ambiguities.
  • Computational modeling : Compare experimental crystallographic data (e.g., torsion angles) with molecular dynamics simulations .
    • Case Study : Discrepancies in hydrogen-bonding patterns under pressure were resolved by correlating Raman data with ab-initio calculations .

Q. What computational strategies are recommended to predict the reactivity and stability of 4-(5-methylpyrrolidin-3-yl)morpholine derivatives?

  • Methodology :

  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Assess binding affinity in pharmacological applications (e.g., kinase inhibitors) .
    • Validation : Benchmark computational results against experimental kinetics (e.g., reaction rates) or spectroscopic data .

Methodological Considerations

Q. How can researchers optimize crystallization protocols for X-ray diffraction studies of this compound?

  • Methodology :

  • Solvent screening : Use ethanol or dioxane for high-resolution crystals .
  • Software tools : SHELXL for refinement; SHELXS/SHELXD for structure solution .
    • Tip : Slow cooling (0.5°C/min) enhances crystal quality for twinned data refinement .

Q. What are the best practices for quantifying 4-(5-methylpyrrolidin-3-yl)morpholine in complex matrices (e.g., biological samples)?

  • Methodology :

  • UV-Vis spectrophotometry : Validate using Beer-Lambert law with λ_max ~270 nm .
  • HPLC-MS : Use a C18 column and acetonitrile/water gradient for separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methylpyrrolidin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Methylpyrrolidin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.